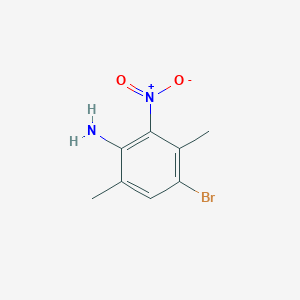

4-Bromo-3,6-dimethyl-2-nitroaniline

Vue d'ensemble

Description

“4-Bromo-3,6-dimethyl-2-nitroaniline” is a chemical compound with the linear formula C8H9BrN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “4-Bromo-3,6-dimethyl-2-nitroaniline” involves a sequence that has been performed by nearly one hundred students . More than 95% of these have completed the sequence in 33 1/2 h with a reasonable yield of the final product .Molecular Structure Analysis

The molecular structure of “4-Bromo-3,6-dimethyl-2-nitroaniline” is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Phase Equilibria and Material Properties

Phase Equilibria and Crystallization Studies : The phase diagram of urea–4-bromo-2-nitroaniline systems reveals significant insights into miscibility gaps, eutectic formations, and the physical properties of monotectic mixtures. The study of this system has implications for understanding the thermodynamic and crystallization behaviors of organic compounds in mixed systems, shedding light on their potential applications in materials science and engineering (Reddi et al., 2012).

Molecular Interactions and Crystallography

Hydrogen Bonding in Nitroanilines : Research into the hydrogen bonding patterns of various nitroaniline derivatives, including compounds similar in structure to 4-Bromo-3,6-dimethyl-2-nitroaniline, has provided detailed insights into their crystal packing and intermolecular interactions. Such studies are crucial for the development of new materials with desired mechanical and optical properties (Cannon et al., 2001).

Crystallographic Analysis of Nitroaniline Derivatives : Investigating the crystal structures of nitroaniline derivatives helps in understanding the influence of substituents on molecular geometry and potential electronic properties. These insights are valuable for designing materials with specific optical or electronic applications (Krygowski & Maurin, 1989).

Chemical Synthesis and Reactivity

Electrophilic Substitution Reactions : Studies on the reactivity of pyridone derivatives have revealed pathways for electrophilic substitution, including nitration and bromination, which are relevant for synthesizing various bromo- and nitro-substituted compounds. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecules for pharmaceuticals, dyes, and materials science applications (Tolkunov et al., 1996).

Analytical and Spectroscopic Techniques

Magnetic Resonance Spectroscopy Studies : The application of multinuclear magnetic resonance spectroscopy to substituted anisoles, including nitroaniline analogs, provides critical data on electronic structure and molecular dynamics. These studies are vital for the development of novel materials and for the understanding of molecular interactions in complex systems (Pandiarajan et al., 1994).

Safety And Hazards

“4-Bromo-3,6-dimethyl-2-nitroaniline” is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Propriétés

IUPAC Name |

4-bromo-3,6-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSQIZWWMYJLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,6-dimethyl-2-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)